1,2-Pentadiene, 1-iodo-4,4-dimethyl-
Description
1,2-Pentadiene (C₅H₈) is an allene—a compound with two adjacent carbon-carbon double bonds (C=C=C). The iodinated derivative, 1-iodo-4,4-dimethyl-1,2-pentadiene, incorporates an iodine atom at position 1 and two methyl groups at position 3. Key properties of 1,2-pentadiene include:
Properties
CAS No. |
94137-73-2 |
|---|---|
Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
InChI |
InChI=1S/C7H11I/c1-7(2,3)5-4-6-8/h5-6H,1-3H3 |
InChI Key |
BBJRIIWDNVBCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C=CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Conjugated vs. Cumulated Dienes
- 1,3-Pentadiene (a conjugated diene): Exhibits greater thermodynamic stability than 1,2-pentadiene due to resonance stabilization. It is a key monomer in polymerization (e.g., cis-1,4 and trans-1,2 units in poly-1,3-pentadiene) .
- 1,2-Pentadiene (a cumulated diene): Less stable due to bond strain but reactive in cycloadditions and catalytic processes. For example, palladium-catalyzed reactions of 1,2-pentadiene yield linear diesters with 73–74% yield and 94–95% regioselectivity .
Table 1: Stability and Reactivity of Pentadiene Isomers
Substituted Allenes
Table 2: Impact of Substituents on Allenes
Functional Analog: 1,3-Pentadiene Derivatives
- Poly-1,3-pentadiene : Synthesized via cationic polymerization with ethylaluminum sesquichloride catalysts. The resulting polymers have reduced unsaturation and contain 1,4-trans and 1,2-trans units .
- Syndiotactic trans-1,2 poly(1,3-pentadiene) : Hydrogenation yields syndiotactic polyolefins, critical for materials science .
Catalytic Performance
1,2-Pentadiene derivatives exhibit high regioselectivity in palladium-catalyzed reactions. For example, 1,2-butadiene and 1,2-pentadiene produce linear diesters in 73–74% yield under optimized conditions .
Thermal Degradation Byproducts
In surgical mask waste degradation, 1,3-pentadiene is a major alkene byproduct, whereas 1,2-pentadiene is rarely observed, highlighting its lower stability under thermal stress .
Challenges and Contradictions
- Reactivity Discrepancies : While 1,3-pentadiene dominates polymerization studies, 1,2-pentadiene’s catalytic utility remains underexplored outside Pd-mediated reactions .
Q & A
Basic: What are the key thermodynamic properties of 1,2-pentadiene derivatives, and how do they inform experimental design for iodinated analogs?
The thermodynamic stability and reactivity of 1,2-pentadiene derivatives can be inferred from data on the parent compound, 1,2-pentadiene (CAS 591-95-7). Key parameters include:
These properties suggest moderate thermal stability but high reactivity due to conjugated double bonds. For iodinated analogs like 1-iodo-4,4-dimethyl-1,2-pentadiene, steric effects from the dimethyl group and the electron-withdrawing iodine atom may alter these values. Experimental design should prioritize low-temperature synthesis (e.g., −80°C, as used in bromination reactions ) and inert atmospheres to mitigate decomposition .
Basic: How can the molecular structure of 1-iodo-4,4-dimethyl-1,2-pentadiene be characterized experimentally?
Structural elucidation requires a combination of spectroscopic and chromatographic techniques:
- Infrared (IR) Spectroscopy : Identify C=C and C-I stretching frequencies. For 1,2-pentadiene, IR bands at 1950 cm⁻¹ (allene C=C) and 500–600 cm⁻¹ (C-I) are expected .
- Mass Spectrometry (MS) : Fragmentation patterns should show peaks corresponding to loss of iodine (Δm/z ≈ 127) and dimethyl groups .
- Gas Chromatography (GC) : Retention times can be compared to known 1,2-pentadiene derivatives .
- X-ray Crystallography : Resolve steric effects from the 4,4-dimethyl substituents, which may induce non-planar geometry .
Basic: What are the challenges in synthesizing 1-iodo-4,4-dimethyl-1,2-pentadiene, and how can they be mitigated?
Synthesis challenges arise from:
- Bond Strain : 1,2-pentadiene’s linear allene structure is inherently strained, potentially leading to polymerization or isomerization .
- Iodine Reactivity : The iodo group may undergo elimination or nucleophilic substitution.
Mitigation strategies:
- Use low-temperature halogenation (e.g., iodination via Finkelstein-like reactions in THF at −80°C ).
- Employ radical inhibitors (e.g., BHT) to suppress polymerization .
- Stabilize intermediates using bulky ligands in transition-metal catalysis, as demonstrated in palladium-catalyzed allene reactions .
Advanced: How do the 4,4-dimethyl and 1-iodo substituents influence the compound’s reactivity in cycloaddition reactions?
The substituents induce steric and electronic effects:
- Steric Effects : The 4,4-dimethyl groups hinder approach to the allene system, favoring endo selectivity in Diels-Alder reactions .
- Electronic Effects : The electron-withdrawing iodine atom polarizes the allene, enhancing electrophilicity at C1 and nucleophilicity at C3.
Experimental validation:
- Perform density functional theory (DFT) calculations to map frontier molecular orbitals .
- Compare reaction rates with non-substituted 1,2-pentadiene in [2+2] cycloadditions under UV light .
Advanced: What computational methods are recommended to predict the stability and regioselectivity of reactions involving this compound?
- Molecular Dynamics (MD) Simulations : Model steric interactions between dimethyl groups and reactants using force fields like OPLS-AA .
- Quantum Mechanical Calculations :
Advanced: How can researchers resolve contradictions in literature regarding the stability of 1,2-pentadiene derivatives?
Conflicting reports on stability (e.g., bond strain vs. experimental isolation ) require:
- Controlled Replication : Synthesize the compound under inert conditions (He atmosphere ) and monitor decomposition via GC-MS .
- Comparative Studies : Analyze thermodynamic data (e.g., ΔfH°gas) against substituted analogs to quantify strain energy .
- Kinetic Analysis : Measure half-life at varying temperatures to construct Arrhenius plots .
Advanced: What safety protocols are critical when handling 1-iodo-4,4-dimethyl-1,2-pentadiene in laboratory settings?
- Storage : Avoid long-term storage; use amber vials under argon at −20°C to prevent iodine loss .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and face shields .
- Waste Disposal : Quench residual iodine with sodium thiosulfate before aqueous disposal .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) be used to study reaction mechanisms involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
